6-Bromo-8-iodoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by its molecular formula and a molecular weight of approximately 322.93 g/mol. This compound is notable for its diverse applications in medicinal chemistry, material science, and biological research due to its unique structural properties and reactivity .
The compound is classified under halogenated heterocycles, which are compounds that contain at least one heteroatom (such as nitrogen) in a ring structure that also includes halogens (bromine and iodine in this case). Its CAS number is 1364917-14-5, and it has been studied for various biological activities, including potential antimicrobial and anticancer properties .
The synthesis of 6-Bromo-8-iodoimidazo[1,2-a]pyridine typically involves halogenation reactions of imidazo[1,2-a]pyridine derivatives. Common methods include:
The reaction conditions typically involve polar aprotic solvents and mild heating to facilitate the halogenation process. The use of microreactor technology can also improve efficiency by providing better mixing and heat transfer .
6-Bromo-8-iodoimidazo[1,2-a]pyridine features a bicyclic structure that consists of a fused imidazole and pyridine ring. The presence of bromine at the 6-position and iodine at the 8-position contributes to its unique electronic properties.
This compound can participate in various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can lead to hydroxylated products .
The mechanism of action for 6-Bromo-8-iodoimidazo[1,2-a]pyridine involves its interaction with biological targets. It has been shown to inhibit Rab11A prenylation, which is critical for intracellular trafficking processes. This inhibition can affect cellular signaling pathways and potentially lead to therapeutic effects against certain diseases .
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization .
6-Bromo-8-iodoimidazo[1,2-a]pyridine has several significant applications:
Copper-catalyzed methods enable regioselective halogen introduction at C5/C6 positions of pyridine precursors. A key approach uses unprotected 2-amino-5-halopyridines with ethylene glycol as a ligand under CuI catalysis. This system achieves C–N bond formation at electron-rich positions (e.g., C5 of 2-amino-5-iodopyridine) with yields up to 87%. Ethylene glycol enhances catalytic efficiency by coordinating copper and facilitating single-electron transfer, crucial for avoiding protection/deprotection steps [3]. For 6-bromo-8-iodo derivatives, sequential cyclization-iodination employs catalytic I₂ with tert-butyl hydroperoxide (TBHP) in DMSO. This radical-mediated process positions iodine at C8 via an aziridine intermediate, validated by TEMPO inhibition studies [5].
Palladium catalysis allows sequential halogenation through Suzuki-Miyaura or carbonylative couplings. A patented route condenses 2-amino-5-bromopyridine with chloroacetaldehyde in ethanol (84–91% yield), followed by electrophilic iodination at C8 [1]. For late-stage diversification, heterogeneous Pd catalysts on supported ionic liquid phases (SILP) convert iodo intermediates to amides or ketoamides via aminocarbonylation. Key factors include:
α-Bromoketones serve as dual electrophiles for tandem cyclization-halogenation. Reacting 2-aminopyridines with phenacyl bromides under solvent-free microwave irradiation yields 3-arylimidazo[1,2-a]pyridines (86% yield). Subsequent electrophilic iodination with I₂ at 80°C installs iodine at C8. Alternatively, N-phenacylpyridinium bromides undergo nucleophilic addition with NH₄OAc to directly form halogenated cores [5] [6].
Solvents dictate halogenation patterns in one-pot cyclizations:
Table 1: Synthetic Routes to 6-Bromo-8-iodoimidazo[1,2-a]pyridine
Method | Conditions | Key Intermediate | Yield | Ref |
---|---|---|---|---|
CuI/ethylene glycol | t-BuOH, 110°C, 10 h | 2-Amino-5-iodopyridine | 87% | [3] |
I₂/TBHP oxidation | DMSO, 100°C, Cs₂CO₃ | Chalcone derivative | 92% | [5] |
Pd/SILP carbonylation | 30 atm CO, DMF, Et₃N, 80°C | 6-Iodoimidazo[1,2-a]pyridine | 78%* | [2] |
Solvent-free cyclization | Microwave, 80°C, 5 h | N-Phenacylpyridinium bromide | 86% | [6] |
*Yield for amide product.
6-Bromo-8-iodoimidazo[1,2-a]pyridine exhibits diagnostic NMR features:
X-ray diffraction reveals a planar fused ring system with Br–C8 (1.892 Å) and I–C6 (2.098 Å) bonds. Crystal packing shows π-stacking (3.48 Å interplanar distance) and halogen-based van der Waals interactions, stabilizing the lattice. DFT-optimized structures (B3LYP/6-311G**) align with experimental bond angles (±0.5°) [4] [7].
Table 2: Spectral Assignments for 6-Bromo-8-iodoimidazo[1,2-a]pyridine
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (400 MHz) | δ 8.71 (d, 1H) | H2 |
δ 7.92 (d, 1H) | H5 | |
13C NMR (101 MHz) | δ 144.5 | C2 |
δ 118.2 | C8 (Br-attached) | |
HMBC | H2/C4, H2/C6 | Ring fusion connectivity |
MS | 322.8603 [M+H]⁺ | Isotopes: ³⁵Br/¹²⁷I |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0